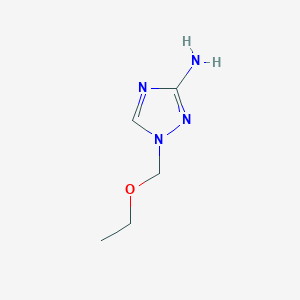
2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide is a compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide typically involves multiple steps starting from acyclic starting materials. One common method includes the following steps :
Formation of the Pyrimidine Ring: This can be achieved by reacting benzylidene acetones with ammonium thiocyanates.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine ring structure.
S-Methylation: The compound is then methylated to introduce the sulfonamide group.
Oxidation: The methylated product is oxidized to form the sulfonyl compound.
Formation of Guanidines: Finally, the compound is reacted with suitable amines to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitrypanosomal and antiplasmodial activities. These properties make it a candidate for developing treatments for diseases like sleeping sickness and malaria.
Biology: The compound’s ability to inhibit certain enzymes and pathways makes it useful in biological research to study cellular processes and disease mechanisms.
Industry: Its derivatives can be used in the synthesis of other pharmacologically active compounds, making it valuable in the pharmaceutical industry.
Mecanismo De Acción
The exact mechanism of action of 2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide is not well-documented. similar compounds often exert their effects by interacting with specific enzymes or receptors in the body, leading to inhibition or activation of certain biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-aminopyrimidine: Known for its antiplasmodial activity.
2-amino-5-ethylpyrimidine: Studied for its antitumor properties.
2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines: Potent PI3K inhibitors.
Uniqueness
2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide stands out due to its unique sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents with potentially fewer side effects and improved efficacy.
Propiedades
Fórmula molecular |
C7H12N4O2S |
|---|---|
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
2-amino-N-propan-2-ylpyrimidine-5-sulfonamide |
InChI |
InChI=1S/C7H12N4O2S/c1-5(2)11-14(12,13)6-3-9-7(8)10-4-6/h3-5,11H,1-2H3,(H2,8,9,10) |
Clave InChI |
ZMDHJGCBZMADIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NS(=O)(=O)C1=CN=C(N=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


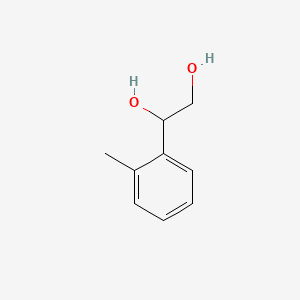
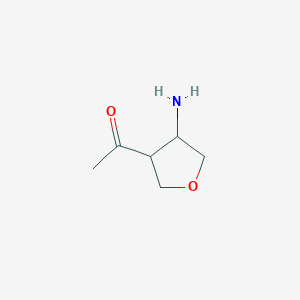
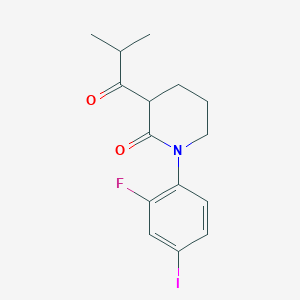
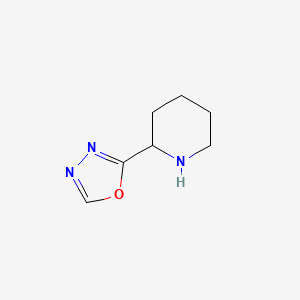
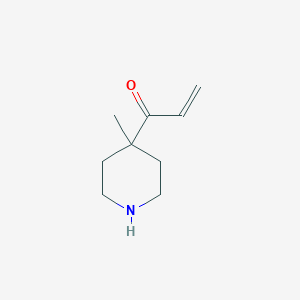
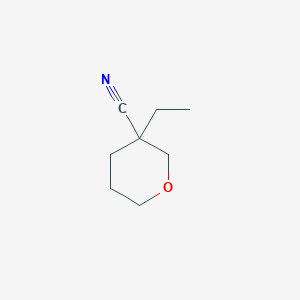
![(2S)-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid](/img/structure/B13173654.png)
![4-({[2-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B13173657.png)
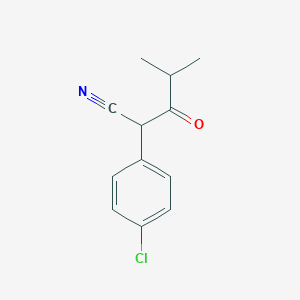
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexan-1-ol](/img/structure/B13173663.png)
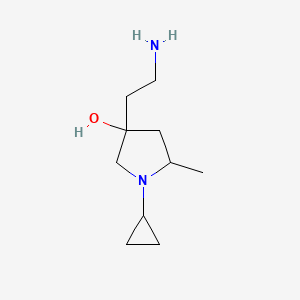
![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)
![2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13173693.png)
